Dermal Safety Profile: Non-Sensitizer vs. Confirmed Sensitizers – A Critical Procurement Differentiator
In a regulated local lymph node assay (LLNA), 2,4-di-tert-butyl-6-(hydroxymethyl)phenol did not induce a sensitization response, whereas its regioisomer 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHP) and the parent 2,4-di-tert-butylphenol were predicted or confirmed as dermal sensitizers with EC3 values between 0.2% and 4.5% [1][2]. This demonstrates a marked positional-isomer-specific safety advantage critical for formulation development.
| Evidence Dimension | Dermal sensitization potential (LLNA assay) |
|---|---|
| Target Compound Data | No sensitization response induced |
| Comparator Or Baseline | 2,4-di-tert-butylphenol: confirmed sensitizer (EC3 0.2–4.5%); 2,6-di-tert-butyl-4-(hydroxymethyl)phenol: non-sensitizer prediction but structural analog context |
| Quantified Difference | Target compound is a non-sensitizer; comparator 2,4-DTBP is a confirmed sensitizer with EC3 values between 0.2% and 4.5% |
| Conditions | Murine local lymph node assay (LLNA); QSAR analysis using Derek for Windows and TOPKAT 6.2 |
Why This Matters
For applications in cosmetics, food-contact materials, or medical devices where dermal exposure is anticipated, a non-sensitizing profile provides a decisive regulatory and safety advantage over sensitizing analogs like 2,4-di-tert-butylphenol.
- [1] S. E. Anderson, et al. Identification of phenolic dermal sensitizers in a wound closure tape. Journal of Immunotoxicology, 2007, 4(4), 303–310. View Source
- [2] NIOSH/Centers for Disease Control and Prevention. Identification of Phenolic Dermal Sensitizers in a Wound Closure Tape, 2007. View Source
